molecular formula C8H9BrN2O B13093267 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

Cat. No.: B13093267
M. Wt: 229.07 g/mol
InChI Key: RUHCTINXSREDHC-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine is a heterocyclic compound with a molecular formula of C8H9BrN2O and a molecular weight of 229.07 g/mol . This compound is characterized by a pyrido[2,3-b][1,4]oxazine core structure, which is a fused ring system containing both nitrogen and oxygen atoms. The presence of a bromine atom and a methyl group further modifies its chemical properties.

Preparation Methods

The synthesis of 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a brominated pyridine derivative with a suitable oxazine precursor can yield the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .

Chemical Reactions Analysis

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

6-Bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-3-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine

InChI

InChI=1S/C8H9BrN2O/c1-5-4-10-6-2-3-7(9)11-8(6)12-5/h2-3,5,10H,4H2,1H3

InChI Key

RUHCTINXSREDHC-UHFFFAOYSA-N

Canonical SMILES

CC1CNC2=C(O1)N=C(C=C2)Br

Origin of Product

United States

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